1-(2-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), carboxylic acid group, and phenyl groups . It also contains a fluorine atom attached to one of the phenyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and coupling reactions .Scientific Research Applications
Substituent Effects on Magnetic Properties
Research into fluoro-substituted phenylacetate isomers has led to the synthesis of new Cu(ii)-azido compounds, demonstrating that substituent effects can significantly influence the structural and magnetic properties of coordination networks. These findings could have implications for the design of materials with specific magnetic behaviors, including ferromagnetic ordering and slow magnetic relaxation, relevant for applications in memory storage and quantum computing (Xiangyu Liu et al., 2017).
Antibacterial Activity
The structure-activity relationship studies of pyridonecarboxylic acids and their analogues have identified compounds with significant antibacterial activity. This research could guide the development of new antibiotics, especially in light of increasing antibiotic resistance (H. Egawa et al., 1984).
Organic Synthesis Methodologies
Advancements in organic synthesis techniques, such as exhaustive C-methylation of carboxylic acids, offer new routes to create t-butyl compounds, expanding the toolbox available for synthetic chemists in drug development and materials science (A. Meisters & T. Mole, 1974).
Enantioselective Sensing
The development of a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of chiral carboxylic acids highlights the potential for such molecules in analytical chemistry, particularly for the resolution of enantiomers in complex mixtures (X. Mei & C. Wolf, 2004).
Anti-Breast Cancer Agents
Synthesis and examination of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids for their antiproliferative effects against breast cancer cell lines underscore the ongoing search for more effective cancer therapeutics. This research offers a promising lead for the development of new treatments for breast cancer (C. Karthikeyan et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-12-14(18(21)22)11-17(13-7-3-2-4-8-13)20(12)16-10-6-5-9-15(16)19/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSKSFRAGFBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2F)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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